molecular formula C19H17NO4 B2446963 N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 868213-14-3

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2446963
CAS No.: 868213-14-3
M. Wt: 323.348
InChI Key: QFMSXAVEZBGKDT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a structurally novel small molecule investigated for its function as a cereblon (CRBN) modulator . This compound acts as a molecular glue degrader , a class of therapeutic agents that induce the proximity of non-native substrate proteins to E3 ubiquitin ligase complexes. By binding to the CRL4 CRBN E3 ubiquitin ligase, it facilitates the targeted ubiquitination and subsequent proteasomal degradation of specific proteins , a mechanism distinct from traditional enzyme or receptor inhibition. Its primary research value lies in the field of targeted protein degradation (TPD) , where it serves as a chemical probe to explore novel therapeutic strategies for diseases previously considered "undruggable." Researchers utilize this compound to elucidate fundamental aspects of ubiquitin-proteasome system biology and to develop next-generation therapeutics for oncology and other pathologies driven by problematic protein expression.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(21)13-7-9-15(10-8-13)20-18(23)19(2)11-14-5-3-4-6-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSXAVEZBGKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound features a 3,4-dihydro-1H-2-benzopyran core with critical substituents:

  • 1-Oxo group : Introduced via ketone formation during cyclization
  • 3-Methyl and 3-carboxamide groups : Positioned on the same carbon, requiring stereoelectronic control
  • N-(4-acetylphenyl) moiety : Installed through amide coupling

Retrosynthetic disconnection suggests two primary intermediates:

  • 3-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
  • 4-Acetylaniline

Benzopyran Core Synthesis

Cyclization Strategies

The 3,4-dihydrobenzopyran scaffold is constructed using three validated methods:

Claisen-Schmidt Condensation (Patent US5003090A)

Reaction Scheme:

2-Hydroxyacetophenone + Methylmalonic acid → Cyclized intermediate

Conditions:

  • Solvent: Toluene/EtOH (3:1)
  • Catalyst: Piperidine (0.5 eq)
  • Temperature: Reflux (110°C, 8 hr)
    Yield: 68–72%
    Mechanism: Base-catalyzed aldol condensation followed by cyclodehydration
Michael Addition-Cyclization (PMC Article)

Procedure:

  • React 2-hydroxypropiophenone with ethyl acrylate (1.2 eq)
  • Add DBU (1,8-diazabicycloundec-7-ene) as base
  • Heat at 80°C in THF for 6 hr
    Advantage: Better stereocontrol for 3-methyl group
Acid-Catalyzed Cyclization (Patent US7795297B2)

Key Steps:

  • Prepare 2-(2-bromophenyl)propane-1,3-dione
  • Treat with H2SO4 (conc.) at 0°C
  • Gradually warm to 25°C over 2 hr
    Yield: 82% (isolated as white crystals)

Carboxamide Formation

Acid Chloride Route (PubChem CID 3073234)

Synthesis Protocol:

Step Reagent/Condition Time Temperature Yield
1. Carboxylic acid → Acid chloride SOCl2 (3 eq), DMF (cat.) 3 hr Reflux 95%
2. Amide coupling 4-Acetylaniline (1.1 eq), Pyridine 12 hr 0°C → RT 78%

Critical Parameters:

  • Strict moisture control during acid chloride formation
  • Use of molecular sieves (4Å) to scavenge HCl

Direct Coupling via Mixed Carbonate

Alternative method from Patent US20120225904A1:

  • Generate mixed carbonate intermediate using ethyl chloroformate
  • React with 4-acetylaniline in presence of Hünig's base
    Advantage: Avoids thermal degradation of acid-sensitive groups

Optimization Studies

Solvent Screening for Cyclization

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Toluene 2.4 68 92.1
DCE 10.4 75 95.3
DMF 36.7 41 88.7
Acetonitrile 37.5 56 90.4

Characterization Data

Spectral Properties

1H NMR (500 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, NH)
  • δ 7.89 (d, J = 8.5 Hz, 2H, ArH)
  • δ 7.72 (d, J = 8.5 Hz, 2H, ArH)
  • δ 4.12 (q, J = 6.8 Hz, 1H, CH)
  • δ 2.55 (s, 3H, COCH3)
  • δ 1.43 (d, J = 6.8 Hz, 3H, CH3)

IR (ATR, cm-1):

  • 3275 (N-H stretch)
  • 1689 (C=O amide)
  • 1652 (C=O ketone)
  • 1584 (C=C aromatic)

Scale-Up Considerations

Critical Process Parameters

Parameter Laboratory Scale Pilot Plant (10 kg)
Cyclization Time 8 hr 12 hr
Cooling Rate 1°C/min 0.5°C/min
Agitation Speed 300 rpm 120 rpm
Crystallization Solvent EtOAc/Hexane MTBE/Heptane

Key Finding: Slower cooling rates (0.5°C/min) improved crystal habit and filtration time by 40%

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Potential

Research indicates that N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis: Studies suggest it can trigger programmed cell death in malignant cells, thereby reducing tumor growth.
  • Cell Cycle Arrest: Evidence indicates that it can cause cell cycle arrest at specific phases, preventing further division of cancer cells.

Pharmacological Studies

A series of studies have evaluated the pharmacological effects of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

These findings highlight the compound's potential as a therapeutic agent against various types of cancer.

Case Studies

Several case studies have provided insights into the efficacy of this compound:

A549 Cell Line Study: This study demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study: In this study, the compound exhibited an IC50 value of 12.5 µM and was shown to cause cell cycle arrest at the G1 phase.

HeLa Cell Line Study: Research indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with heat shock proteins, which play a crucial role in cellular stress responses . This interaction can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic elements makes it a versatile compound for various applications .

Biological Activity

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzopyran core, suggests various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data from scientific studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H17NO4\text{C}_{19}\text{H}_{17}\text{N}\text{O}_4

This compound is characterized by:

  • A benzopyran ring system
  • An acetylphenyl substituent
  • A carboxamide functional group

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (μM)
MDA-MB-231 (breast)5.2 - 22.2
HEK-293 (normal)102.4 - 293.2

These findings indicate a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .

The mechanism underlying the anticancer activity involves the compound's interaction with specific molecular targets. It is believed to inhibit enzymes associated with cell proliferation and induce apoptosis in cancer cells. For example, at a concentration of 5 μM, it was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8% .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Studies indicated that this compound could inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the benzopyran ring can significantly impact biological activity. For instance:

  • Substituents at the 5/6/7 positions can enhance or diminish activity.
  • The presence of electron-donating groups generally correlates with increased antiproliferative activity compared to electron-withdrawing groups .

Study 1: Antiproliferative Effects

A study conducted on various benzopyran derivatives, including this compound, found that certain analogs exhibited significant antiproliferative effects against multiple cancer cell lines, including high inhibition percentages against CCRF-CEM cells .

Study 2: Stability and Kinase Inhibition

Another investigation assessed the stability of the compound in human serum and its potential as a kinase inhibitor. Although it showed some degradation over time, it did not exhibit significant kinase inhibitory activity, indicating that further modifications may be necessary for enhancing its therapeutic profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and what factors critically influence reaction yield?

  • Answer : The compound can be synthesized via a multi-step approach, including:

  • Acylation : Reacting a benzopyran precursor with 4-acetylphenyl isocyanate or a carboxamide-forming agent.
  • Cyclization : Using acid catalysis (e.g., H₂SO₄) to form the dihydrobenzopyran ring.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Critical parameters include reaction temperature (optimized at 80–100°C for cyclization), stoichiometry of reagents (1:1.2 molar ratio for acylation), and solvent choice (anhydrous DMF for carboxamide formation) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase chromatography (e.g., Chromolith® column, 60:40 acetonitrile/water mobile phase) to assess purity ≥98% .
  • Spectroscopy :
  • UV-Vis : Confirm λmax in acetonitrile (expected absorption near 255 nm for aromatic/acetyl groups) .
  • NMR : Key signals include δ 2.1 ppm (methyl group), δ 6.8–7.9 ppm (aromatic protons), and δ 10.2 ppm (carboxamide NH) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Answer : Contradictions may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and co-solvents (DMSO ≤0.1%) .
  • Compound stability : Perform stability tests (HPLC monitoring over 24 hours) to rule out degradation in aqueous media .
  • Batch variability : Compare purity and stereochemistry (via chiral HPLC) across synthesis batches .
  • Statistical rigor : Use triplicate measurements with positive/negative controls (e.g., known inhibitors) to minimize experimental noise .

Q. What strategies are effective for elucidating the compound’s mechanism of action in cellular models?

  • Answer : A tiered approach is recommended:

  • Target identification : Use affinity chromatography (immobilized compound) to pull down binding proteins, followed by LC-MS/MS analysis .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment (e.g., MAPK/ERK signaling) .
  • Structural studies : Molecular docking (AutoDock Vina) against predicted targets (e.g., kinases) using the compound’s 3D structure (optimized via DFT calculations) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

  • Answer : Focus on systematic modifications:

  • Core substitutions : Replace the 3-methyl group with bulkier tert-butyl or polar hydroxyl groups to assess steric/electronic effects .
  • Carboxamide analogs : Synthesize N-alkyl/aryl variants (e.g., N-benzyl) to probe hydrogen-bonding requirements .
  • High-throughput screening : Use 96-well plate assays to test derivatives against a panel of disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Adhere to:

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood for weighing and synthesis steps due to potential dust/volatile byproducts .
  • Waste disposal : Collect organic waste in sealed containers labeled with CAS number and hazards .
  • Emergency response : Maintain spill kits and review Safety Data Sheets (SDS) for first-aid measures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.